molecular formula C15H13ClN2OS B4221405 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide

Cat. No.: B4221405
M. Wt: 304.8 g/mol
InChI Key: QXKRDFSJFDDPEW-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienyl ring: Starting with a suitable precursor, the thienyl ring is synthesized through cyclization reactions.

    Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution reactions.

    Attachment of the chloro group: The chloro group is added through electrophilic substitution reactions.

    Formation of the benzamide structure: The final step involves the formation of the benzamide structure through amide bond formation reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide can be compared with other similar compounds, such as:

    2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide: This compound shares a similar thienyl ring structure but differs in the acetamide group.

    4-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide: This compound has a similar benzamide structure but with a different substitution pattern on the benzene ring.

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-8-4-5-11(13(16)6-8)14(19)18-15-12(7-17)9(2)10(3)20-15/h4-6H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKRDFSJFDDPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide
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2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide
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